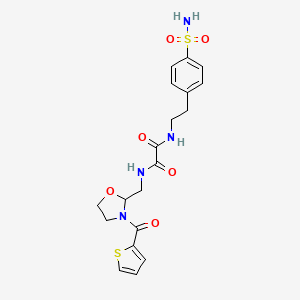

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole

概要

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It could include looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing triazole derivatives, including "3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole," highlighting their structural uniqueness and potential for diverse applications. For instance, a study focused on the synthesis of triazole derivatives by cyclization of substituted thiosemicarbazides, followed by S-alkylation, to explore their antitumor activity (М. А. Калдрикян et al., 2017). Another work demonstrated the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an efficient and green catalytic system, underscoring the importance of triazoles in both biological and industrial applications (Harjinder Singh et al., 2013).

Antitumor and Antimicrobial Activities

Several studies have reported the antitumor and antimicrobial properties of triazole derivatives. One research highlighted the antitumor activity of synthesized 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles, indicating their potential as cancer therapy agents (М. А. Калдрикян et al., 2017). Another study synthesized substituted triazolothiadiazoles and evaluated their antimicrobial activities, revealing some compounds with promising antimicrobial properties (D. J. Prasad et al., 2009).

Environmental and Industrial Applications

Research has also extended to the environmental and industrial significance of triazole derivatives. For example, the use of triazole cycloaddition for functionalizing Au nanoparticles showcases the versatility of triazoles in material science and their potential for developing novel nanomaterials (D. A. Fleming et al., 2006).

作用機序

Safety and Hazards

特性

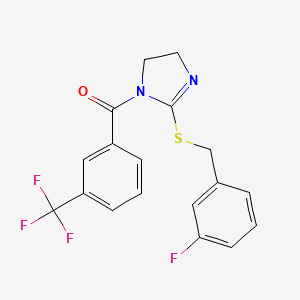

IUPAC Name |

3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDGAJUWHLXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)

![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)